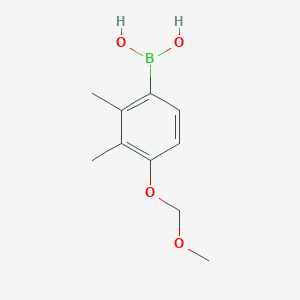

2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid

Description

BenchChem offers high-quality 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(methoxymethoxy)-2,3-dimethylphenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO4/c1-7-8(2)10(15-6-14-3)5-4-9(7)11(12)13/h4-5,12-13H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTUFCHIWJUFOOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)OCOC)C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501199683 | |

| Record name | Boronic acid, B-[4-(methoxymethoxy)-2,3-dimethylphenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501199683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451392-24-7 | |

| Record name | Boronic acid, B-[4-(methoxymethoxy)-2,3-dimethylphenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[4-(methoxymethoxy)-2,3-dimethylphenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501199683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid

[1][2]

CAS Number: 1451392-24-7 Molecular Formula: C₁₀H₁₅BO₄ Molecular Weight: 210.04 g/mol

Core Directive & Executive Summary

This technical guide provides a comprehensive analysis of 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid (CAS 1451392-24-7), a specialized organoboron reagent used in the synthesis of sterically congested biaryl systems.

The compound features two critical structural motifs:

-

Ortho-Methylation (2,3-position): Introduces significant steric bulk, often inducing atropisomerism in biaryl products, a feature critical for modern kinase inhibitor design (e.g., KRAS G12C inhibitors).

-

MOM (Methoxymethyl) Ether Protection: Masks the 4-hydroxyl group, preventing catalyst poisoning during palladium-catalyzed cross-couplings while offering orthogonal deprotection under mild acidic conditions.

This guide details the synthesis, handling, and application of this reagent, moving beyond standard catalog data to provide actionable, self-validating protocols for the research laboratory.

Chemical Identity & Physicochemical Profile[3][4][5][6][7]

| Property | Specification |

| IUPAC Name | [4-(Methoxymethoxy)-2,3-dimethylphenyl]boronic acid |

| CAS Number | 1451392-24-7 |

| Precursor CAS | 22802-37-5 (4-Bromo-2,3-dimethylphenol) |

| Appearance | White to off-white solid |

| Solubility | Soluble in MeOH, DMSO, DMF; sparingly soluble in water |

| Stability | Hygroscopic; prone to protodeboronation under prolonged acidic exposure |

| Storage | 2–8°C under inert atmosphere (Argon/Nitrogen) |

Synthetic Logic & Pathway Design

The synthesis of CAS 1451392-24-7 is non-trivial due to the steric crowding at the 2- and 3-positions. The preferred route avoids direct electrophilic aromatic substitution on the phenol, which often yields regioisomeric mixtures. Instead, a directed lithiation strategy from the brominated precursor is the gold standard.

Retrosynthetic Analysis

The target molecule is disassembled into two key precursors:

-

Triisopropyl borate (or Bis(pinacolato)diboron): The boron source.

-

1-Bromo-4-(methoxymethoxy)-2,3-dimethylbenzene: The lithiation substrate, derived from 4-bromo-2,3-dimethylphenol.

Synthesis Workflow Diagram (Graphviz)

Figure 1: Synthetic pathway from commercially available phenol precursor to the target boronic acid.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in "checkpoints" to ensure reaction success before proceeding to the next step.

Step 1: MOM Protection of 4-Bromo-2,3-dimethylphenol

Rationale: The phenolic proton is acidic and will quench the organolithium reagent used in Step 2. Protection is mandatory.

Protocol:

-

Setup: Charge a flame-dried flask with 4-bromo-2,3-dimethylphenol (1.0 eq) and anhydrous DCM (0.5 M concentration). Cool to 0°C.

-

Base Addition: Add DIPEA (N,N-Diisopropylethylamine, 1.5 eq) dropwise. Stir for 10 minutes.

-

Reagent Addition: Add MOM-Cl (Chloromethyl methyl ether, 1.2 eq) dropwise over 20 minutes. Note: MOM-Cl is a carcinogen; handle in a fume hood.

-

Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours.

-

Checkpoint 1 (Validation): TLC (Hexane/EtOAc 8:1). The starting phenol (lower Rf) must be consumed. The product (MOM ether) will appear as a distinct, less polar spot.

-

Workup: Quench with saturated NaHCO₃. Extract with DCM. Wash organics with water and brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography (Silica gel, 0–10% EtOAc in Hexanes).

Step 2: Lithiation and Borylation

Rationale: Lithium-halogen exchange is faster than proton deprotonation at low temperatures. The bulky 2,3-dimethyl groups protect the position ortho to the bromine, preventing "ortho-lithiation" side reactions, but they also slow down the reaction kinetics slightly.

Protocol:

-

Setup: Charge a flame-dried Schlenk flask with the MOM-protected bromide (1.0 eq) and anhydrous THF (0.2 M). Cool to -78°C (Dry ice/Acetone bath).

-

Lithiation: Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise down the side of the flask to pre-cool the reagent. Maintain internal temp < -70°C.

-

Incubation: Stir at -78°C for 45–60 minutes.

-

Checkpoint 2 (Validation): Aliquot 0.1 mL, quench with MeOH, and check by GC/MS or TLC. You should see the debrominated species (1-(methoxymethoxy)-2,3-dimethylbenzene). If starting material remains, add 0.1 eq more n-BuLi.

-

-

Borylation: Add Triisopropyl borate (B(OiPr)₃, 1.5 eq) rapidly in one portion.

-

Warming: Stir at -78°C for 30 mins, then allow to warm to RT overnight.

-

Hydrolysis: Cool to 0°C. Add 1N HCl dropwise until pH ~5–6. Do not go below pH 4 to avoid cleaving the MOM group prematurely.

-

Isolation: Extract with EtOAc. Wash with brine. Concentrate.

-

Purification: Recrystallization from Acetonitrile/Water or Hexane/EtOAc is preferred over chromatography for free boronic acids to prevent dehydration to boroxines.

Applications in Drug Discovery[6]

Suzuki-Miyaura Coupling Challenges

This boronic acid is an "electron-rich" coupling partner due to the alkoxy (MOM) and alkyl (methyl) groups. However, the ortho-effect dictates the reaction conditions:

-

Steric Hindrance: The 2,3-dimethyl pattern creates significant steric clash with the palladium catalyst.

-

Catalyst Selection: Standard Pd(PPh₃)₄ is often insufficient. Use Buchwald precatalysts (e.g., XPhos Pd G2 or SPhos Pd G2 ) which are designed for sterically demanding substrates.

-

Base Selection: Use weaker bases like K₃PO₄ or Cs₂CO₃ in dioxane/water mixtures to prevent protodeboronation.

Deprotection Strategy

Post-coupling, the MOM group is removed to reveal the phenol:

-

Reagent: 4M HCl in Dioxane or TFA/DCM (1:1).

-

Conditions: RT for 1–2 hours.

-

Validation: Loss of the MOM singlet (~3.4 ppm and ~5.2 ppm) in ¹H NMR.

References

-

Huateng Pharma. (2023). Product Catalog: 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid (CAS 1451392-24-7).[1] Retrieved from

-

Sigma-Aldrich. (2023). Product Specification: 4-Bromo-2,3-dimethylphenol (CAS 22802-37-5).[2] Retrieved from

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational text for Boronic Acid coupling logic).

- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for MOM protection/deprotection).

An In-Depth Technical Guide to 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid, a specialized arylboronic acid derivative with significant potential in organic synthesis and drug discovery. Boronic acids are pivotal reagents, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.[1] The subject of this guide features a methoxymethyl (MOM) ether, a common and robust protecting group for phenols, and a sterically hindered phenyl ring, which can impart unique selectivity in chemical transformations. This document will detail the synthesis, purification, characterization, and key applications of this compound, with a focus on the underlying chemical principles and practical experimental insights.

Introduction to 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid

2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid is an organic compound featuring a boronic acid functional group attached to a phenyl ring that is further substituted with two methyl groups and a methoxymethyl (MOM) protected hydroxyl group. The strategic placement of the methyl groups at the 2 and 3 positions introduces steric hindrance around the boronic acid moiety, which can be leveraged to achieve selective couplings in complex molecular architectures. The MOM group provides a stable and reliable method for masking the reactivity of the phenolic hydroxyl group under a variety of reaction conditions, yet it can be readily removed when desired.[2][3]

The primary utility of this and similar arylboronic acids lies in their application as nucleophilic partners in the Suzuki-Miyaura cross-coupling reaction.[4][5][6] This powerful reaction allows for the formation of a carbon-carbon bond between the boronic acid and an organohalide, providing a versatile route to biaryl compounds, which are common motifs in pharmaceuticals and functional materials.[4][7]

Synthesis and Purification

The synthesis of 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid can be approached in a multi-step sequence, beginning with the appropriate starting materials. A plausible and efficient synthetic route is outlined below.

Synthesis of the Precursor: 2,3-Dimethyl-4-bromophenol

The synthesis would likely commence with a commercially available dimethylphenol, which is then brominated to introduce the necessary handle for the subsequent borylation step.

Protection of the Phenolic Hydroxyl Group

With the brominated precursor in hand, the next step is the protection of the phenolic hydroxyl group as a MOM ether. This is a crucial step to prevent unwanted side reactions in the subsequent Grignard formation and borylation steps.

Experimental Protocol: MOM Protection of 2,3-Dimethyl-4-bromophenol

-

To a solution of 2,3-dimethyl-4-bromophenol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen), add N,N-diisopropylethylamine (DIPEA) (1.5 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add chloromethyl methyl ether (MOM-Cl) (1.2 eq) dropwise to the cooled solution. Caution: MOM-Cl is a potential carcinogen and should be handled with appropriate safety precautions in a chemical fume hood.[8]

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product, 1-bromo-4-(methoxymethoxy)-2,3-dimethylbenzene, can be purified by flash column chromatography on silica gel.

Borylation to Form the Target Compound

The final step is the conversion of the aryl bromide to the boronic acid. This is typically achieved through a Grignard reaction followed by quenching with a trialkyl borate.

Experimental Protocol: Synthesis of 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid

-

In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, place magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to activate the magnesium.

-

Dissolve the purified 1-bromo-4-(methoxymethoxy)-2,3-dimethylbenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) and add a small portion to the magnesium turnings to initiate the Grignard reaction.

-

Once the reaction has initiated (as evidenced by a color change and gentle reflux), add the remaining solution of the aryl bromide dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the reaction mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of trimethyl borate (1.5 eq) in anhydrous THF dropwise, maintaining the temperature below -60 °C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding it to a cold (0 °C) aqueous solution of hydrochloric acid (1 M) with vigorous stirring.

-

Extract the product with ethyl acetate.

-

The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid.

Purification of the Boronic Acid

Purification of boronic acids can be challenging due to their propensity to form trimeric anhydrides (boroxines) and their amphiphilic nature.[9] Several methods can be employed for the purification of the target compound.

-

Recrystallization: This is often the most effective method for purifying boronic acids. A suitable solvent system (e.g., ethyl acetate/hexanes, water, or toluene) should be determined experimentally.

-

Acid/Base Extraction: The acidic nature of the boronic acid can be exploited. The crude product can be dissolved in an organic solvent and extracted with a basic aqueous solution. The aqueous layer is then acidified, and the purified boronic acid is back-extracted into an organic solvent.

-

Chromatography: While challenging, flash column chromatography on silica gel can be used. It is often recommended to use a mobile phase containing a small amount of a polar solvent like methanol to improve elution. Deactivated silica gel may also be beneficial.

Structural Characterization

The structure of 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid can be unequivocally confirmed through a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | - Two singlets for the aromatic protons. - A singlet for the two hydroxyl protons of the boronic acid (B(OH)₂), which may be broad and exchangeable with D₂O. - A singlet for the two methyl groups on the phenyl ring. - A singlet for the methoxy protons of the MOM group. - A singlet for the methylene protons of the MOM group. |

| ¹³C NMR | - Six distinct signals for the aromatic carbons. - A signal for the carbon attached to the boron atom, which may be broad. - Signals for the two methyl carbons. - A signal for the methoxy carbon of the MOM group. - A signal for the methylene carbon of the MOM group. |

| FT-IR | - A broad O-H stretching band for the boronic acid hydroxyl groups. - C-H stretching bands for the aromatic and aliphatic protons. - C=C stretching bands for the aromatic ring. - A strong B-O stretching band. - C-O stretching bands for the MOM ether. |

| Mass Spec. | - The molecular ion peak corresponding to the exact mass of the compound. - Fragmentation patterns consistent with the loss of water, the MOM group, and other fragments. |

A graphical representation of the molecular structure is provided below:

Caption: Structure of 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid.

Applications in Organic Synthesis

The primary application of 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid is as a building block in Suzuki-Miyaura cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide or triflate.[6] It is a highly versatile and widely used method for the formation of C-C bonds.[4]

Reaction Mechanism Overview

The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organohalide (R-X) to form a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

-

Reductive Elimination: The two organic groups on the palladium complex are coupled, and the desired product (R-R') is eliminated, regenerating the Pd(0) catalyst.[6]

A simplified visualization of the Suzuki-Miyaura catalytic cycle is presented below:

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To a reaction vessel, add 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid (1.2 eq), the aryl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

-

Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

-

Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

-

Heat the reaction to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the layers, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Deprotection of the MOM Group

Following the successful coupling, the MOM group can be removed to reveal the free hydroxyl group. This is typically achieved under acidic conditions.

Experimental Protocol: MOM Deprotection

-

Dissolve the MOM-protected biaryl product in a suitable solvent such as methanol or a mixture of THF and water.

-

Add a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid.

-

Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.

-

Once the deprotection is complete, neutralize the reaction with a mild base, such as a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the deprotected product by recrystallization or flash column chromatography.

The overall workflow from the boronic acid to the final deprotected biaryl is illustrated below:

Caption: Synthetic workflow from the boronic acid to the final product.

Safety and Handling

2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid should be handled with the standard precautions for laboratory chemicals. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. The compound should be stored in a cool, dry place under an inert atmosphere to prevent degradation. As with many boronic acids, it may cause skin and eye irritation.

Conclusion

2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid is a valuable synthetic intermediate for the construction of complex organic molecules. Its unique combination of a sterically hindered aromatic ring and a stable, yet readily cleavable, protecting group makes it a powerful tool for medicinal chemists and synthetic organic chemists. The protocols and information provided in this guide are intended to serve as a comprehensive resource for the synthesis, characterization, and application of this versatile compound.

References

-

A Facile Hydroxylation of Arylboronic Acids Mediated by Sodium Ascorbate. (n.d.). Retrieved from [Link]

-

Facile deprotection of F-BODIPYs using methylboronic acid. (2020, June 25). National Institutes of Health. Retrieved from [Link]

-

Synthesis and Characterization of (2,3-Dimethyl-4-hydroxyphenyl)tellurium(IV) Halides. (1995, January 31). Taylor & Francis Online. Retrieved from [Link]

-

An Efficient Synthesis of Sterically Hindered Arylboronic Acids. (n.d.). ResearchGate. Retrieved from [Link]

-

Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). (n.d.). ResearchGate. Retrieved from [Link]

-

Alver, Ö. (2011, January 26). DFT, FT-Raman, FT-IR, solution and solid state NMR studies of 2,4-dimethoxyphenylboronic acid. Comptes Rendus Chimie, 14(5), 446-455. Retrieved from [Link]

-

Photoinduced deprotection of masked boronic acids enables light-triggered polycondensation of siloxanes. (n.d.). ChemRxiv. Retrieved from [Link]

-

SpectraBase. 4-Methoxyphenylboronic acid. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of hydroxyphenylboronic acid.

-

Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. (2015, February 4). Journal of the American Chemical Society. Retrieved from [Link]

-

Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]

-

Chem-Station. (2014, March 10). p-Methoxybenzyl (PMB) Protective Group. Retrieved from [Link]

-

Spectroscopic analysis (FT-IR/FT-Raman), electronic (UV–visible), NMR and docking on 4-methoxyphenylboronic acid (4MPBA) by DFT calculation. (2022, August 10). ResearchGate. Retrieved from [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. (2023, September 28). MDPI. Retrieved from [Link]

-

Non-C 2 -Symmetric Bis-Benzimidazolium Salt Applied in the Synthesis of Sterically Hindered Biaryls. (2021, November 5). MDPI. Retrieved from [Link]

-

Mild and efficient deprotection of the amine protecting p-methoxyphenyl (PMP) group. (2006, September 29). Radboud Repository. Retrieved from [Link]

-

An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. (n.d.). ResearchGate. Retrieved from [Link]

-

Pilot Synthesis Techniques of 3,5-Dimethyl-4-hydroxyphenylpentazole. (2022, December 25). Energetic Materials. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. (n.d.). Semantic Scholar. Retrieved from [Link]

-

PubChem. 4-Hydroxyphenylboronic acid. Retrieved from [Link]

-

DEPROTECTION OF 3,4-DIMETHOXYBENZYL ( DMB) GROUP ON γ-LACTAM NITROGEN USING PHENYLIODINE(III) BIS(TRIFLUOROACETATE) (PIFA). (2011, August 16). LOCKSS. Retrieved from [Link]

-

Cenmed. (4-(Methoxymethoxy)-3,5-dimethylphenyl)boronic acid (C007B-519762). Retrieved from [Link]

-

Alver, Ö. (2011, January 26). DFT, FT-Raman, FT-IR, solution and solid state NMR studies of 2,4-dimethoxyphenylboronic acid. Comptes Rendus Chimie, 14(5), 446-455. Retrieved from [Link]

-

AN EFFICIENT PREPARATION OF 3-PERFLUOROOCTY-1-CHLOROMETHOXYPROPANE AND APPLICATION OF THE FLUOROUS MOMCL IN TAGGING HYDROXYL AN. (2006, April 21). D-Scholarship@Pitt. Retrieved from [Link]

-

Pharmaffiliates. 3-Methoxy-4-(trifluoromethyl)phenylboronic Acid. Retrieved from [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018, September 11). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Andrew G. Myers Research Group. The Suzuki Reaction. Retrieved from [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. total-synthesis.com [total-synthesis.com]

- 3. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mdpi.com [mdpi.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid molecular weight

An In-depth Technical Guide to 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid, a versatile building block in modern organic synthesis and medicinal chemistry. We will delve into its chemical properties, providing a detailed analysis of its molecular characteristics. Furthermore, this document will outline a robust synthetic pathway and purification protocol, grounded in established chemical principles. Key applications, particularly in the realm of cross-coupling reactions, will be explored, highlighting its significance in the synthesis of complex organic molecules. Finally, standard analytical techniques for the characterization and quality control of this compound will be detailed, ensuring researchers can confidently utilize this reagent in their work.

Core Molecular Attributes

2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid is a member of the arylboronic acid family, a class of compounds that has become indispensable in organic chemistry. The presence of the boronic acid functional group makes it a key participant in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. The methoxymethyl (MOM) ether serves as a protecting group for the phenolic hydroxyl group, which can be selectively removed under specific conditions, adding to the synthetic utility of the molecule.

Table 1: Physicochemical Properties of 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid

| Property | Value | Source |

| Molecular Formula | C10H15BO4 | Calculated |

| Molecular Weight | 210.04 g/mol | [1] |

| Appearance | White to off-white solid | Inferred from similar compounds[2][3] |

| Purity | ≥96% | Typical for commercial-grade reagents[1] |

| Storage | Inert atmosphere, room temperature or refrigerated | [2][4] |

Synthesis and Purification

The synthesis of 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid typically proceeds via a Grignard reaction followed by borylation. This well-established methodology offers a reliable route to this and other similar arylboronic acids.[5][6]

Synthetic Workflow

The synthesis can be conceptualized as a two-step process, starting from the corresponding protected bromophenyl derivative.

Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.

The dimethyl substitution pattern on the phenyl ring can influence the steric and electronic properties of the resulting biaryl products, potentially impacting their biological activity and pharmacokinetic profiles. The MOM-protected phenol offers a handle for further functionalization post-coupling.

Building Block for Bioactive Molecules

The structural motif of a substituted phenyl ring is prevalent in a vast array of therapeutic agents. The ability to introduce the 2,3-dimethyl-4-hydroxyphenyl moiety (after deprotection) via this boronic acid makes it a valuable tool for medicinal chemists exploring structure-activity relationships (SAR) in drug discovery programs. Phenylboronic acids, in general, are being investigated for various therapeutic applications, including as enzyme inhibitors and for drug delivery systems. [7][8][9][10]

Characterization and Quality Control

To ensure the reliability of experimental results, rigorous characterization and quality control of 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid are essential.

Table 2: Analytical Techniques for Characterization

| Technique | Purpose | Expected Observations |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation and purity assessment | ¹H NMR will show characteristic peaks for the aromatic protons, the two methyl groups, the methoxymethyl protons, and the boronic acid hydroxyls. ¹³C NMR will confirm the carbon framework. |

| Mass Spectrometry (MS) | Determination of molecular weight | The mass spectrum will show a molecular ion peak corresponding to the calculated molecular weight (210.04 g/mol ). |

| Infrared (IR) Spectroscopy | Identification of functional groups | Characteristic absorptions for O-H (boronic acid), C-H (aromatic and aliphatic), C=C (aromatic), and C-O bonds will be present. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak should be observed, with the area percent indicating the purity of the sample. |

Sample ¹H NMR Analysis Protocol

-

Dissolve approximately 5-10 mg of the 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 or 500 MHz).

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks and assign the chemical shifts to the respective protons in the molecule. The presence of two singlets for the methyl groups, a singlet for the methoxymethyl protons, and distinct signals for the aromatic protons would be expected.

Conclusion

2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid is a valuable and versatile reagent for organic synthesis and drug discovery. Its utility in Suzuki-Miyaura cross-coupling reactions, combined with the potential for further functionalization, makes it an important building block for the creation of complex molecular architectures. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to effectively utilize this compound in their work.

References

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- García-Álvarez, J., & Rivera, A. (n.d.). A Facile Hydroxylation of Arylboronic Acids Mediated by Sodium Ascorbate. MDPI.

- Cenmed. (n.d.). (4-(Methoxymethoxy)-3,5-dimethylphenyl)boronic acid (C007B-519762).

- MilliporeSigma. (n.d.). (4-(Methoxymethyl)phenyl)boronic acid | 279262-11-2.

- PrepChem.com. (n.d.). Synthesis of 4-Methoxyphenylboronic acid (1).

- ChemicalBook. (2025). 2-(METHOXYMETHOXY)PHENYLBORONIC ACID | 115377-93-0.

- Pharmaffiliates. (n.d.). 3-Methoxy-4-(trifluoromethyl)phenylboronic Acid | CAS No : 1004775-33-0.

- O'Shea, C., et al. (2023). Application of fSP3 towards Non-Systemic Drug Discovery. Preprints.org.

- Durka, K., et al. (2013). 2-Methoxy-3-(trimethylsilyl)phenylboronic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1818.

- Sigma-Aldrich. (n.d.). 2-Dimethylaminomethyl-4-(methoxycarbonyl)phenylboronic acid pinacol ester | 2377607-56-0.

- Deng, Y., et al. (2009). Improvement on synthesis of different alkyl-phenylboronic acid. Journal of Biomedical Nanotechnology, 5(5), 551-556.

- Synchem. (n.d.). [4-(Methoxymethoxy)phenyl]-boronic acid.

- Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.

- Sciforum. (2025). Redox-Responsive Boronic Acid-Based Hydrogel for Controlled Drug Delivery and Theranostic Applications.

- MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.

- Sigma-Aldrich. (n.d.). 4-Methoxy-2-(methoxymethyl)phenylboronic acid.

- ARVO Journals. (2019). Phenylboronic Acid Based Mucoadhesive Polymeric Micelles for Anterior Drug Delivery.

- PubChem. (n.d.). 3,4-Dimethoxyphenylboronic acid.

- PubMed. (2022). Phenylboronic acid modified hydrogel materials and their potential for use in contact lens based drug delivery.

- ChemScene. (n.d.). 1333344-88-9 | (2-(Isopropoxymethyl)phenyl)boronic acid.

- Sigma-Aldrich. (n.d.). (3-Methoxy-4-(methoxy-d3)phenyl)boronic acid.

- PubChemLite. (n.d.). 2-fluoro-4-(methoxymethoxy)phenylboronic acid.

Sources

- 1. cenmed.com [cenmed.com]

- 2. (4-(Methoxymethyl)phenyl)boronic acid | 279262-11-2 [sigmaaldrich.com]

- 3. 2-(METHOXYMETHOXY)PHENYLBORONIC ACID | 115377-93-0 [chemicalbook.com]

- 4. (3-Methoxy-4-(methoxy-d3)phenyl)boronic acid [sigmaaldrich.com]

- 5. Improvement on synthesis of different alkyl-phenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 7. Application of fSP3 towards Non-Systemic Drug Discovery[v1] | Preprints.org [preprints.org]

- 8. sciforum.net [sciforum.net]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. Phenylboronic acid modified hydrogel materials and their potential for use in contact lens based drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic Acid

The following technical guide provides an in-depth analysis of 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid , structured as a high-level whitepaper for research and development professionals.

Advanced Handling, Safety, and Synthetic Application Guide

Executive Summary & Compound Identification

2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid is a highly specialized organoboron building block used primarily in the synthesis of complex biaryl scaffolds via Suzuki-Miyaura cross-coupling. Its structural uniqueness lies in the 2,3-dimethyl substitution pattern , which introduces critical steric constraints and conformational locking in drug targets, and the MOM (methoxymethyl) ether , a robust phenol protecting group.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a mechanistic understanding of the compound's stability, reactivity, and safety protocols required during drug development workflows.

| Property | Data |

| CAS Number | 1451392-24-7 |

| Chemical Formula | |

| Molecular Weight | 210.04 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in MeOH, DMSO, DMF, |

| Purity Standard | Typically |

Safety Profile & Hazard Analysis (GHS Standards)

While standard SDS documents list codes, this section interprets them through the lens of laboratory safety engineering.

2.1 GHS Classification & Mechanistic Hazards

-

Skin/Eye Irritation (Category 2/2A): The boronic acid moiety is a Lewis acid.[1] Upon contact with mucous membranes, it can form reversible covalent bonds with diols (e.g., glycoproteins), causing irritation.

-

STOT-SE (Category 3 - Respiratory): Inhalation of dust triggers inflammation of the upper respiratory tract.

-

Hidden Hazard - MOM Group Hydrolysis:

-

Risk:[2][3] The methoxymethyl (MOM) ether is stable to base but hydrolyzes in acidic media to release formaldehyde (a known carcinogen) and methanol.

-

Control: All deprotection reactions (acidic workups) must be performed in a functioning fume hood. Waste streams from deprotection must be segregated as "Formaldehyde Contaminated."

-

2.2 Storage & Stability Logic

-

Dehydration Equilibrium: Boronic acids exist in equilibrium with their trimeric anhydride (boroxine). Prolonged exposure to heat or dry air shifts this equilibrium, altering the effective molecular weight.

-

Protocol: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen) to prevent oxidative deborylation and dehydration.

-

-

Protodeboronation: The 2,3-dimethyl substitution sterically crowds the C-B bond, but electron-rich rings can still undergo protodeboronation under high-temperature aqueous conditions.

Synthetic Application & Reaction Engineering[4]

3.1 Structural Advantages in Drug Design

The 2,3-dimethyl motif is often employed to induce atropisomerism or restrict rotation in biaryl systems (e.g., kinase inhibitors), locking the molecule in a bioactive conformation. The MOM group serves as a "mask" for a phenol, which can be revealed late-stage to engage in hydrogen bonding with target proteins.

3.2 Workflow Visualization: Synthesis & Deprotection

The following diagram illustrates the logical flow from the building block to the final active pharmaceutical ingredient (API) precursor.

Caption: Logical workflow for utilizing CAS 1451392-24-7 in biaryl synthesis, highlighting the critical MOM-deprotection waste stream.

Experimental Protocols

4.1 Protocol A: Sterically Demanding Suzuki Coupling

Context: The ortho-methyl groups at positions 2 and 3 create significant steric hindrance. Standard conditions (e.g.,

Reagents:

-

Aryl Bromide/Chloride (1.0 equiv)[3]

-

Catalyst:

(2 mol%) + XPhos or SPhos (4-8 mol%) (Buchwald ligands are essential for ortho-substitution). -

Base:

(3.0 equiv) (Anhydrous conditions preferred to minimize protodeboronation). -

Solvent: 1,4-Dioxane : Water (10:1) or Toluene.[4]

Step-by-Step:

-

Inerting: Charge a reaction vial with the aryl halide, boronic acid, base, and Pd-ligand complex. Seal and purge with Argon for 5 minutes.

-

Solvation: Add degassed solvent via syringe.

-

Reaction: Heat to 90-100°C for 12-24 hours. (Monitor via LCMS; the steric bulk slows the transmetallation step).

-

Workup: Cool to RT, filter through Celite, and concentrate. Purify via flash chromatography.

4.2 Protocol B: MOM Deprotection (Safety Critical)

Context: Removing the MOM group to reveal the phenol.

Reagents:

-

6M HCl or Trifluoroacetic acid (TFA).

-

Solvent: Methanol or DCM.[3]

Step-by-Step:

-

Dissolve the coupled intermediate in Methanol.

-

Dropwise add 6M HCl (excess) at 0°C.

-

Warm to RT and stir for 1-4 hours.

-

Safety Check: Perform in a fume hood. The reaction generates formaldehyde equivalents (

). -

Quench: Neutralize with saturated

before rotary evaporation to prevent volatilization of acidic formaldehyde species.

Quantitative Data Summary

| Parameter | Value/Condition | Relevance |

| Storage Temp | 2-8°C | Prevents dehydration to boroxine. |

| Inert Gas | Argon/Nitrogen | Prevents oxidative degradation (phenol oxidation). |

| Flash Point | N/A (Solid) | Dust explosion hazard if finely divided. |

| pKa (Boronic) | ~8.5 - 9.0 | Determines base requirement for Suzuki coupling. |

| MOM Stability | pH > 4 | Stable to basic workups and chromatography. |

| MOM Lability | pH < 2 | Rapidly hydrolyzes; incompatible with Lewis acids. |

References

-

Sigma-Aldrich . Product Specification: 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid (CAS 1451392-24-7).[5] Link

-

Huateng Pharma . SDS and Product Catalog: Boronic Acid Derivatives. Link

- Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483. (Foundational text on Boronic Acid reactivity).

- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Authoritative source on MOM group stability and deprotection hazards).

-

ChemicalBook . 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid Properties & Safety. Link

Sources

- 1. Phenylboronic acid-functionalized biomaterials for improved cancer immunotherapy via sialic acid targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-(METHOXYMETHOXY)PHENYLBORONIC ACID | 115377-93-0 [chemicalbook.com]

- 3. iris.uniroma1.it [iris.uniroma1.it]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. 产品目录__华腾制药官网 [huatengsci.com]

Technical Monograph: 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic Acid

Executive Summary & Chemical Identity[2][3][4]

2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid is a specialized organoboron reagent used primarily as a building block in the synthesis of complex pharmaceutical intermediates and natural products.[1] It serves as a "masked" phenol equivalent, offering two strategic advantages:

-

Orthogonal Protection: The methoxymethoxy (MOM) group protects the phenolic oxygen during base-sensitive palladium-catalyzed couplings (Suzuki-Miyaura), yet is easily removed under mild acidic conditions.[1]

-

Steric Control: The 2,3-dimethyl substitution pattern introduces significant steric bulk, influencing the regioselectivity of cross-couplings and mimicking the substitution patterns found in polyketide antibiotics (e.g., ansamycins) and specific kinase inhibitors.

Chemical Profile[2][3][4][5][6][7][8][9]

| Property | Specification |

| Chemical Name | 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid |

| CAS Number | 1451392-24-7 |

| Molecular Formula | C₁₀H₁₅BO₄ |

| Molecular Weight | 210.04 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in MeOH, DMSO, CH₂Cl₂, THF; sparingly soluble in water |

| Precursor | 4-Bromo-2,3-dimethylphenol (CAS 22802-37-5) |

Synthetic Methodology

The synthesis of this boronic acid is not typically a single-step commercial process but rather a high-fidelity sequence starting from 4-bromo-2,3-dimethylphenol .[1] The following protocol is designed for laboratory-scale preparation (1–10 g scale), prioritizing purity and yield.

Workflow Visualization

The following diagram outlines the logical flow from the commercially available phenol to the final boronic acid.

Caption: Two-step synthetic pathway transforming the bromophenol precursor into the target boronic acid via MOM protection and lithium-halogen exchange.

Detailed Protocol

Step 1: MOM Protection

Objective: Mask the phenolic hydroxyl group to prevent proton quenching during the subsequent lithiation step.

-

Setup: Charge a flame-dried round-bottom flask with 4-bromo-2,3-dimethylphenol (1.0 equiv) and dry dichloromethane (DCM, 0.2 M concentration).

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv) and cool the solution to 0°C under nitrogen.

-

Protection: Dropwise add Chloromethyl methyl ether (MOM-Cl) (1.2 equiv). Caution: MOM-Cl is a carcinogen; handle in a fume hood.[1]

-

Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC (formation of a less polar spot).

-

Workup: Quench with saturated NaHCO₃. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc) yields 1-bromo-2,3-dimethyl-4-(methoxymethoxy)benzene .[1]

Step 2: Lithiation and Borylation

Objective: Convert the aryl bromide to the boronic acid via a lithium intermediate.

-

Setup: Dissolve the MOM-protected bromide (1.0 equiv) in anhydrous THF (0.15 M) in a dried flask under Argon. Cool to -78°C (dry ice/acetone bath).

-

Lithiation: Slowly add n-Butyllithium (n-BuLi) (1.1 equiv, 2.5 M in hexanes) down the side of the flask over 15 minutes. Stir at -78°C for 30–60 minutes.

-

Note: The 2,3-dimethyl substitution provides steric bulk, but the lithium-halogen exchange is generally faster than directed ortho-metallation at this temperature.[1]

-

-

Borylation: Add Triisopropyl borate (B(OiPr)₃) (1.5 equiv) dropwise. Stir at -78°C for 30 minutes, then allow the mixture to warm to room temperature overnight.

-

Hydrolysis: Quench the reaction with dilute aqueous NH₄Cl or 1M HCl. Critical: Do not use strong acid or heat, as this may prematurely cleave the MOM group. Adjust pH to ~5–6.

-

Isolation: Extract with EtOAc. The boronic acid may remain in the organic layer or precipitate. If oil forms, triturating with hexanes/pentane often induces crystallization.

Reactivity & Applications

Suzuki-Miyaura Coupling Dynamics

The 2,3-dimethyl motif creates a sterically crowded environment around the boron center.[1] Standard coupling conditions (e.g., Pd(PPh₃)₄/Na₂CO₃) may be sluggish.

-

Recommended Catalyst Systems:

-

Pd(dppf)Cl₂·DCM: Robust for sterically hindered substrates.

-

Buchwald Precatalysts (e.g., XPhos Pd G2): Excellent for electron-rich, hindered boronic acids.

-

-

Base Selection: K₃PO₄ or Cs₂CO₃ in dioxane/water often provides higher yields than carbonate bases for hindered systems.

Deprotection Strategy

Post-coupling, the MOM group reveals the phenol.

-

Conditions: Treat the biaryl product with 6M HCl in MeOH/THF at RT for 1–2 hours.

-

Alternative: TFA/DCM (1:1) if the substrate is acid-stable.[1]

Mechanistic Pathway

The following diagram illustrates the utility of this reagent in a drug discovery context, specifically for installing a masked phenolic moiety.

Caption: Application workflow showing the insertion of the boronic acid into a scaffold followed by unmasking of the phenol.

Handling and Stability

Boroxine Equilibrium

Like most boronic acids, 2,3-dimethyl-4-(methoxymethoxy)phenylboronic acid exists in equilibrium with its cyclic trimeric anhydride (boroxine).[1]

-

Observation: The melting point may appear broad or variable depending on the water content.

-

Impact: This does not affect stoichiometry significantly in Suzuki couplings, as the base and water in the reaction mixture hydrolyze the boroxine back to the monomeric acid in situ.

Storage

-

Temperature: 2–8°C.

-

Atmosphere: Store under inert gas (Argon/Nitrogen) if possible to prevent protodeboronation, although the electron-donating MOM and methyl groups make the C-B bond relatively robust compared to electron-deficient analogs.[1]

References

-

Chemical Identity & CAS: Sigma-Aldrich Product Database. 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid.[1]

-

Precursor Synthesis: BenchChem Protocols. Application Notes for 4-Bromo-2,3-dimethylphenol.

-

General MOM Protection Protocol: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[1]

-

Suzuki Coupling of Hindered Boronic Acids: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands. Accounts of Chemical Research. [1]

Sources

An In-Depth Technical Guide to the Stability of 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic Acid

Sources

- 1. research.ed.ac.uk [research.ed.ac.uk]

- 2. edepot.wur.nl [edepot.wur.nl]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pnas.org [pnas.org]

- 5. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]

- 6. adichemistry.com [adichemistry.com]

- 7. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. fda.gov [fda.gov]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. almacgroup.com [almacgroup.com]

- 12. irjpms.com [irjpms.com]

- 13. repositorio.ulisboa.pt [repositorio.ulisboa.pt]

- 14. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 15. lcms.cz [lcms.cz]

2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid solubility

Executive Summary & Chemical Identity

2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid (CAS: 1451392-24-7 ) is a specialized organoboron intermediate used primarily in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura) for the synthesis of complex biaryl scaffolds, often in natural product total synthesis or medicinal chemistry programs.[1]

Its solubility profile is governed by three competing structural factors:

-

The Boronic Acid Moiety: Amphiphilic, capable of hydrogen bonding, but prone to reversible dehydration (boroxine formation).

-

The MOM (Methoxymethoxy) Group: A polar-aprotic acetal protecting group that increases solubility in organic ethers but introduces acid sensitivity.[1]

-

The Dimethyl Backbone: Increases lipophilicity (

) and steric bulk, reducing water solubility compared to unsubstituted phenylboronic acid.

Physicochemical Profile

| Property | Data / Prediction |

| CAS Number | 1451392-24-7 |

| Molecular Formula | |

| Molecular Weight | 210.04 g/mol |

| Physical State | White to off-white solid |

| Acidity (pKa) | Est.[1][2] 9.0 – 9.5 (Electron-donating alkyl/alkoxy groups decrease acidity relative to PhB(OH) |

| LogP (Predicted) | ~1.8 – 2.2 (Moderately Lipophilic) |

| Storage | 2–8°C, Inert Atmosphere (Argon/Nitrogen), Desiccated |

Solubility Landscape

Since specific gravimetric solubility data is rarely published for this intermediate, the following classification is derived from Structure-Property Relationships (SPR) of analogous MOM-protected aryl boronic acids.

A. Primary Solvents (High Solubility)

These solvents are recommended for stock solution preparation and homogeneous reactions.

-

Polar Aprotic: DMSO, DMF, DMAc.

-

Ethers: THF, 2-MeTHF, 1,4-Dioxane, DME. [1]

-

Alcohols: Methanol, Ethanol. [4]

-

Note: While soluble, boronic acids rapidly form boronate esters with alcohols (e.g., dimethyl boronate in MeOH). This is reversible but complicates NMR analysis.

-

B. Secondary Solvents (Moderate Solubility)

-

Chlorinated: Dichloromethane (DCM), Chloroform.

-

Usage: Good for work-up and extraction.[1]

-

-

Esters/Ketones: Ethyl Acetate, Acetone. [4]

-

Usage: Acetone is excellent for recrystallization; Ethyl Acetate is standard for extraction but may not dissolve high concentrations of the trimeric boroxine form.

-

C. Poor Solvents (Anti-Solvents)

-

Hydrocarbons: Hexanes, Pentane, Cyclohexane.

-

Usage: Used to precipitate the product or wash away non-polar impurities.

-

-

Water (Neutral pH):

Critical Stability & Handling Protocols

The Boroxine Equilibrium

Boronic acids spontaneously dehydrate to form cyclic trimeric anhydrides (boroxines), especially upon storage or drying. This is not degradation but a physical state change that alters apparent solubility.

-

Observation: A sample appearing as a "dry powder" may actually be a mixture of acid and boroxine.

-

Impact: Boroxines are generally less polar and more soluble in non-polar solvents (like Toluene or DCM) than the free acid.

-

Reversal: Adding water or a Lewis base (like hydroxide in a Suzuki coupling) rapidly hydrolyzes the boroxine back to the reactive boronic acid species.

MOM Group Sensitivity

The methoxymethoxy group is an acetal.

-

DANGER: Do NOT use acidic solvents (e.g., acetic acid, dilute HCl) for dissolution or work-up. Acidic conditions will cleave the MOM group (

), destroying the protecting group and altering the molecule's reactivity.[1]

Experimental Workflows

Workflow A: Dissolution for Suzuki Coupling

Standard Biphasic System (Dioxane/Water)[1]

-

Weighing: Weigh the boronic acid in a glovebox or under nitrogen flow to minimize moisture uptake (which makes weighing inaccurate).

-

Solvent A (Organic): Dissolve the boronic acid in 1,4-Dioxane or THF . (Target conc: 0.1 – 0.5 M).

-

Troubleshooting: If the solution is cloudy, the sample may have high boroxine content. Mild heating (40°C) usually clarifies it.

-

-

Base Addition: Add the aqueous base (e.g.,

or-

Observation: The mixture may become biphasic. This is normal. The boronic acid will partition between the phases, with the active boronate anion forming at the interface or in the aqueous phase.

-

Workflow B: Solubility Determination Protocol

For precise solubility data in a specific solvent.[1]

Caption: Step-by-step gravimetric/HPLC workflow for determining the saturation limit of the boronic acid intermediate.

Mechanistic Visualization

The following diagram illustrates the equilibrium between the free boronic acid, the boroxine anhydride, and the boronate anion, which dictates solubility in different environments.

Caption: The dynamic equilibrium of boronic acids. Dry storage favors the Boroxine; basic aqueous conditions favor the Boronate Anion.

References

-

Sigma-Aldrich. Product Specification: 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid (CAS 1451392-24-7).[1][8]Link

-

Hall, D. G. (2011).[9] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[5][9][10] Wiley-VCH.[1] (Authoritative text on Boronic Acid physical properties).

-

Leszczyński, P., et al. (2020).[11][12] "Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents." Journal of Solution Chemistry, 49, 814–824.[12] Link

-

Miyaura, N., & Suzuki, A. (1995).[9] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link

Sources

- 1. 115377-93-0|2-(Methoxymethoxy)phenylboronic acid|BLD Pharm [bldpharm.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride - Google Patents [patents.google.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Acidi boronici e derivati dell'acido boronico | CymitQuimica [cymitquimica.com]

- 9. Solubility of phenylboronic compounds in water | Mediterranean Journal of Chemistry [medjchem.com]

- 10. chemimpex.com [chemimpex.com]

- 11. semanticscholar.org [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

Technical Monograph: 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid

The following technical guide details the rationale, synthesis, and application of 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid . This monograph is designed for medicinal chemists and process engineers dealing with sterically congested biaryl synthesis.

CAS No: 1451392-24-7 Formula: C₁₀H₁₅BO₄ Molecular Weight: 210.04 g/mol

Part 1: Executive Summary & Strategic Utility

In the landscape of modern drug discovery, "escape from flatland" is a priority. 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid represents a specialized class of "masked" phenolic building blocks designed to introduce both functional complexity (a protected phenol) and conformational rigidity (via the 2,3-dimethyl motif) into biaryl scaffolds.

The "Ortho-Effect" Challenge

This molecule addresses a specific synthetic bottleneck: coupling sterically hindered phenols .

-

Conformational Locking: The methyl groups at positions 2 and 3 create significant steric bulk. When coupled to another aromatic ring, these groups restrict rotation around the biaryl axis, often locking the molecule into a specific atropisomer or forcing a twist angle required for binding in hydrophobic pockets (e.g., kinase inhibitors).

-

Orthogonality: The Methoxymethyl (MOM) ether is a robust protecting group that withstands the basic conditions of Suzuki-Miyaura coupling yet can be removed under mild acidic conditions, revealing the free phenol for further derivatization (e.g., etherification, phosphorylation).

Part 2: Retrosynthetic Analysis & Synthesis Logic

The synthesis of this boronic acid is not trivial due to the competing directing effects and steric crowding. The optimal route utilizes a Bromination-Protection-Metalation sequence starting from commercially available 2,3-dimethylphenol (2,3-xylenol).

Mechanistic Pathway (Graphviz)

Figure 1: Critical path for the synthesis of CAS 1451392-24-7.[1] The sequence prioritizes regiocontrol during bromination and prevents "boron-migration" during lithiation.

Part 3: Detailed Experimental Protocols

Stage 1: Regioselective Bromination

Objective: Install the bromine handle at the para position (C4) while avoiding the ortho position (C6).

-

Rationale: The C4 position is activated by the 3-methyl group (ortho) and the hydroxyl group (para). While C6 is also activated (ortho to OH), steric hindrance from the 3-methyl group directs substitution preferentially to C4.

Protocol:

-

Charge a reactor with 2,3-dimethylphenol (1.0 eq) and acetonitrile (10 vol).

-

Cool to 0°C.

-

Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes. Note: Slow addition prevents over-bromination.

-

Stir at room temperature for 4 hours. Monitor by HPLC.

-

Workup: Concentrate solvent, redissolve in EtOAc, wash with water and brine.

-

Purification: Recrystallize from Hexanes/EtOAc to remove trace 6-bromo isomer.

-

Target Yield: >85%

-

Key QC Parameter: <2% regioisomer by 1H NMR.

-

Stage 2: MOM Protection

Objective: Mask the phenol to tolerate n-BuLi treatment.

-

Rationale: The MOM group is chosen over silyl ethers (unstable to base) or benzyl ethers (hydrogenolysis might reduce the aromatic ring or be incompatible with other functional groups).

Protocol:

-

Dissolve 4-bromo-2,3-dimethylphenol (1.0 eq) in dry DCM (15 vol).

-

Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

-

Cool to 0°C under Nitrogen.

-

Add Chloromethyl methyl ether (MOM-Cl) (1.2 eq) dropwise. Warning: MOM-Cl is a carcinogen; use strict containment.

-

Warm to RT and stir for 12 hours.

-

Workup: Quench with sat. NaHCO₃. Separate phases. Dry organic layer over Na₂SO₄.

-

Target Yield: >95% (Quantitative conversion is typical).

-

Stage 3: Cryogenic Borylation (The Critical Step)

Objective: Convert the aryl bromide to the boronic acid via Lithium-Halogen Exchange.

-

Technical Challenge: The 2-methyl group creates steric hindrance, slowing down the trapping of the borate. The lithiated species must be kept cold to prevent benzylic deprotonation or isomerization.

Protocol:

-

Dissolve 1-bromo-4-(methoxymethoxy)-2,3-dimethylbenzene (1.0 eq) in anhydrous THF (20 vol).

-

Cool solution to -78°C (Internal temperature).

-

Add n-Butyllithium (2.5 M in hexanes) (1.1 eq) dropwise over 1 hour. Maintain temp < -70°C.

-

Stir at -78°C for 30 minutes to ensure complete exchange.

-

Add Triisopropyl borate (B(OiPr)₃) (1.5 eq) rapidly in one portion. Note: Rapid addition ensures the sterically hindered anion is trapped kinetically.

-

Allow the mixture to warm slowly to room temperature over 12 hours.

-

Hydrolysis: Cool to 0°C and add 1N HCl until pH ~3. Stir vigorously for 30 minutes.

-

Isolation: Extract with EtOAc. The product may require crystallization from water/acetonitrile to remove boroxine trimers.

Part 4: Application in Suzuki-Miyaura Coupling

The 2,3-dimethyl substitution pattern makes this boronic acid slow to transmetallate . Standard conditions (Pd(PPh₃)₄/Na₂CO₃) often fail or result in protodeboronation.

Optimized Coupling System (Table 1)

| Parameter | Standard Condition (Avoid) | High-Performance Condition (Recommended) | Rationale |

| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ + SPhos or XPhos Pd G3 | Dialkylbiaryl phosphines (Buchwald ligands) are required to facilitate oxidative addition and transmetallation of hindered substrates. |

| Base | Na₂CO₃ | K₃PO₄ or Cs₂CO₃ | Stronger, anhydrous bases often improve yields in steric systems. |

| Solvent | DMF/Water | Toluene/Water (10:1) or Dioxane | Biphasic systems often suppress protodeboronation. |

| Temperature | 80°C | 100°C - 110°C | Higher energy required to overcome the steric barrier of the ortho-methyl group. |

Deprotection Strategy

Post-coupling, the MOM group is removed to reveal the phenol:

-

Reagent: 6M HCl in Isopropanol or Trifluoroacetic acid (TFA) in DCM.

-

Conditions: RT for 1-2 hours.

-

Outcome: Quantitative release of the 2,3-dimethyl-4-hydroxybiaryl system.

Part 5: References

-

Regioselectivity in Phenol Bromination:

-

MOM Protection in Synthesis:

-

Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience, 2014 . (Standard Reference for MOM stability/cleavage).

-

-

Suzuki Coupling of Hindered Boronic Acids:

-

Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008 . Link

-

-

Synthesis of 2,3-Dimethyl-4-bromoanisole (Analogous Precursor):

-

Sigma-Aldrich Product Specification, CAS 1451392-24-7. Link

-

Sources

Technical Guide: Spectroscopic and Synthetic Analysis of 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid

Prepared by: Gemini, Senior Application Scientist

Introduction and Strategic Approach

Phenylboronic acids are indispensable reagents in modern organic synthesis, most notably as coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their utility in constructing complex molecular architectures places a high demand on precise and unambiguous structural characterization. The title compound, 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid, is a functionalized building block where a methoxymethyl (MOM) ether serves as a common protecting group for a phenol.

A thorough search of scientific literature and chemical databases did not yield experimental spectroscopic data for the 2,3-dimethyl isomer. However, data for the constitutional isomer, (4-(Methoxymethoxy)-3,5-dimethylphenyl)boronic acid (CAS 223128-32-3) , is available and serves as an excellent reference.[2] This guide will present the predicted spectroscopic data for the target 2,3-dimethyl isomer, justifying these predictions through fundamental principles and comparison with known analogues. This predictive approach provides a powerful framework for researchers to identify and characterize the target molecule upon its synthesis.

Molecular Structures of Isomers

The subtle change in the position of the methyl groups from a 3,5-substitution to a 2,3-substitution pattern is expected to have a significant and predictable impact on the spectroscopic output, particularly in the NMR spectra due to changes in symmetry and proton-proton coupling.

Figure 1 : Comparison of the target 2,3-dimethyl isomer and the known 3,5-dimethyl analogue.

Proposed Synthesis Pathway

The synthesis of substituted phenylboronic acids is a well-established field. A reliable route to the target compound can be envisioned starting from commercially available 2,3-dimethylphenol. The causality for this multi-step pathway is rooted in directing group effects and the controlled introduction of functional groups.

Figure 2 : Proposed synthetic workflow for the target compound.

Detailed Synthetic Protocol

-

Phenol Protection: To a solution of 2,3-dimethylphenol (1.0 eq) in a suitable solvent like Tetrahydrofuran (THF), add a base such as sodium hydride (NaH, 1.1 eq) at 0 °C. After cessation of hydrogen evolution, add chloromethyl methyl ether (MOM-Cl, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench carefully with water and extract the product. Purify by column chromatography to yield 1-(methoxymethoxy)-2,3-dimethylbenzene.

-

Lithiation and Borylation: Dissolve the protected phenol (1.0 eq) in dry THF under an inert atmosphere (Argon or Nitrogen) and cool to -78 °C. Add N,N,N',N'-Tetramethylethylenediamine (TMEDA, 1.2 eq) followed by the dropwise addition of n-butyllithium (n-BuLi, 1.2 eq). The methoxy group of the MOM ether directs the lithiation to the ortho position (C4). Stir the resulting deep-red solution at low temperature for 2-4 hours.

-

Borate Quench: Add triisopropyl borate (B(OiPr)₃, 1.5 eq) dropwise at -78 °C. The reaction will lose its color. Allow the mixture to slowly warm to room temperature and stir overnight.

-

Hydrolysis: Cool the reaction to 0 °C and quench by slow addition of aqueous HCl (e.g., 2 M) until the pH is acidic (~pH 2). Stir vigorously for 1-2 hours to hydrolyze the boronic ester.

-

Isolation: Extract the product with an organic solvent (e.g., Ethyl Acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purification can be achieved by recrystallization or column chromatography.

Predicted Spectroscopic Data

The following sections detail the expected spectroscopic data for 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid.

¹H NMR Spectroscopy

The key distinction between the 2,3-dimethyl and 3,5-dimethyl isomers will be the aromatic region. The 3,5-dimethyl isomer shows a single aromatic singlet due to symmetry. In contrast, the 2,3-dimethyl isomer is asymmetric, leading to two distinct aromatic protons which will appear as an AB quartet (two doublets) due to ortho-coupling (J ≈ 8-9 Hz).

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~7.65 | d (J ≈ 8.5 Hz) | 1H | Ar-H (C5) | Ortho to the electron-withdrawing B(OH)₂ group, deshielded. |

| ~6.95 | d (J ≈ 8.5 Hz) | 1H | Ar-H (C6) | Ortho to the electron-donating MOM-O group, shielded. |

| ~5.15 | s | 2H | O-CH₂ -O | Characteristic shift for the MOM protecting group methylene protons. |

| ~4.8-5.5 | br s | 2H | B(OH )₂ | Broad, exchangeable signal; integration can vary. |

| ~3.50 | s | 3H | O-CH₃ | Characteristic shift for the MOM protecting group methyl protons. |

| ~2.35 | s | 3H | Ar-CH₃ (C2) | Aromatic methyl group. |

| ~2.20 | s | 3H | Ar-CH₃ (C3) | Aromatic methyl group, potentially slightly different shift due to proximity to different substituents. |

¹³C NMR Spectroscopy

The ¹³C NMR will reflect the lack of symmetry in the molecule, showing nine distinct carbon signals (6 aromatic, 3 aliphatic). The carbon attached to the boron atom (C1) is often difficult to observe or appears as a broad, low-intensity signal.

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~158.0 | C 4-O | Aromatic carbon attached to the electron-donating MOM-O group. |

| ~142.0 | C 2-CH₃ | Aromatic carbon deshielded by methyl and adjacent to C-B. |

| ~136.0 | C 5 | Aromatic CH, deshielded by adjacent C-B. |

| ~135.0 | C 3-CH₃ | Aromatic carbon with methyl substituent. |

| ~130.0 (broad) | C 1-B | Aromatic carbon attached to boron; often broad. |

| ~115.0 | C 6 | Aromatic CH, shielded by adjacent MOM-O group. |

| ~94.5 | O-C H₂-O | Methylene carbon of the MOM group. |

| ~56.5 | O-C H₃ | Methyl carbon of the MOM group. |

| ~20.0 | Ar-C H₃ (C2) | Methyl carbon. |

| ~16.5 | Ar-C H₃ (C3) | Methyl carbon. |

Mass Spectrometry

Boronic acids can be analyzed by mass spectrometry, often using electrospray ionization (ESI). In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ is commonly observed. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

Table 3: Predicted Mass Spectrometry Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₅BO₄ |

| Molecular Weight | 210.04 g/mol |

| Exact Mass (Monoisotopic) | 210.1063 Da |

| Predicted Ion (ESI-) | m/z 209.0990 ([M-H]⁻) |

| Predicted Ion (ESI+) | m/z 211.1136 ([M+H]⁺) |

Rationale: The negative ion mode is often highly sensitive for boronic acids.[3] The calculation is for the most abundant isotopes (¹¹B, ¹²C, ¹H, ¹⁶O).

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups present. The most characteristic band will be the broad O-H stretch from the boronic acid hydroxyl groups.

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Frequency (cm⁻¹) | Intensity | Assignment | Functional Group |

|---|---|---|---|

| 3200 - 3500 | Strong, Broad | O-H Stretch | Boronic Acid B(O-H)₂ |

| 2850 - 3000 | Medium | C-H Stretch | Aliphatic (CH₃, CH₂) |

| ~3050 | Weak-Medium | C-H Stretch | Aromatic |

| ~1610, ~1480 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1330 - 1390 | Strong | B-O Stretch | Boron-Oxygen |

| 1000 - 1150 | Strong | C-O Stretch | Ether (MOM group) |

Rationale: The presence of a very broad absorption in the 3200-3500 cm⁻¹ region is a hallmark of boronic acids due to hydrogen bonding.[4][5] The strong B-O stretching vibration is also a key diagnostic peak.

Standard Experimental Methodologies

To ensure data integrity and reproducibility, standardized protocols for spectroscopic analysis are essential.

Figure 3 : General experimental workflow for spectroscopic characterization.

NMR Spectroscopy

-

Instrument: 400 MHz (or higher) spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) is a good starting point. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, but note that the B(OH)₂ protons will exchange with residual water.

-

Experiments: Standard 1D experiments (¹H, ¹³C) should be run first. For unambiguous assignment, 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) are highly recommended.

Mass Spectrometry (LC-MS)

-

System: A Liquid Chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization: Electrospray Ionization (ESI) in both positive and negative modes should be tested to determine the most sensitive method.

-

Mobile Phase: A simple gradient of water and acetonitrile (ACN) with a common modifier like 0.1% formic acid (for positive mode) or 0.1% ammonia (for negative mode) is typically effective.[1]

Infrared Spectroscopy (FT-IR)

-

Technique: Attenuated Total Reflectance (ATR) is the most convenient method for solid samples, requiring minimal sample preparation.[6]

-

Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

Conclusion

While experimental spectra for 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid are not currently published, a robust and reliable spectroscopic profile can be confidently predicted. The key distinguishing features are expected to be an asymmetric AB quartet in the aromatic region of the ¹H NMR spectrum and nine distinct signals in the ¹³C NMR spectrum. The predicted mass and the characteristic IR stretches for O-H, B-O, and C-O functional groups provide further points for confirmation. This guide provides a comprehensive framework for the synthesis, characterization, and identification of this valuable synthetic building block.

References

- D. G. Hall, Ed.

-

Electronic Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

-

Supporting Information - Theranostics. Available at: [Link]

-

(4-(Methoxymethoxy)-3,5-dimethylphenyl)boronic acid (C007B-519762) - Cenmed. Available at: [Link]

-

Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). Indian Journal of Chemistry, Vol. 61A, pp. 1025-1033. Available at: [Link]

-

Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. Langmuir, 2004, 20 (12), pp 5037–5045. Available at: [Link]

-

A Facile Hydroxylation of Arylboronic Acids Mediated by Sodium Ascorbate. Molecules, 2013, 18(11), 13390-13404. Available at: [Link]

-

Conformational and FTIR analyses of 2,3-dimethoxyphenylboronic acid. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 393-406. Available at: [Link]

-

DFT, FT-Raman, FT-IR, solution and solid state NMR studies of 2,4-dimethoxyphenylboronic acid. Comptes Rendus Chimie, 14(5), 446-455. Available at: [Link]

-

4-Methoxyphenylboronic acid - SpectraBase. Available at: [Link]

-

Quantitation of boronic acids at pg/mL levels of sensitivity - SCIEX. Available at: [Link]

-

A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12(3), 74-86. Available at: [Link]

Sources

- 1. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]

- 2. cenmed.com [cenmed.com]

- 3. sciex.com [sciex.com]

- 4. tsapps.nist.gov [tsapps.nist.gov]

- 5. Conformational and FTIR analyses of 2,3-dimethoxyphenylboronic acid [] [jag.journalagent.com]

- 6. rsc.org [rsc.org]

An In-depth Technical Guide to the ¹H NMR of 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals